Dazopride
CAS No.: 70181-03-2
VCID: VC0007137
Molecular Formula: C15H23ClN4O2
Molecular Weight: 326.82 g/mol
* For research use only. Not for human or veterinary use.

Description |
Dazopride is a chemical compound belonging to the benzamide class, known for its antiemetic and gastroprokinetic properties. It acts as a 5-hydroxytryptamine 3 receptor antagonist and a 5-hydroxytryptamine 4 receptor agonist, which makes it unique compared to other compounds in its class . Despite its promising pharmacological profile, dazopride was never marketed for clinical use. Mechanism of ActionDazopride exerts its effects primarily through its action on serotonin receptors. It acts as an antagonist at the 5-hydroxytryptamine 3 receptor and as an agonist at the 5-hydroxytryptamine 4 receptor. This dual action enhances gastric motility and facilitates gastric emptying, making it effective as a gastroprokinetic agent . Additionally, its antiemetic properties are beneficial in preventing nausea and vomiting, particularly in chemotherapy-induced emesis. Antiemetic EffectsDazopride has been evaluated in clinical trials for its antiemetic effects. In a dose-ranging study, it was administered to patients receiving chemotherapy, showing promising results in preventing cisplatin-induced emesis. The study found that dazopride could be safely given at doses up to 4.0 mg/kg without significant side effects, other than mild and transient sedation, dizziness, visual disturbances, and headaches . Gastrointestinal MotilityAs a gastroprokinetic agent, dazopride enhances gastric motility and facilitates gastric emptying. This is particularly beneficial in conditions where gastrointestinal motility is impaired. Unlike some other agents in its class, such as metoclopramide, dazopride does not act on dopamine receptors, thereby avoiding extrapyramidal side effects . Learning and MemoryInterestingly, dazopride has shown potential in enhancing learning and memory in animal models. This aspect of its pharmacological profile suggests that it could have applications beyond gastrointestinal disorders, although further research is needed to fully explore these effects . Clinical Trial Data
Comparison with Other Compounds
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CAS No. | 70181-03-2 | ||||||||||||||||||||
Product Name | Dazopride | ||||||||||||||||||||
Molecular Formula | C15H23ClN4O2 | ||||||||||||||||||||
Molecular Weight | 326.82 g/mol | ||||||||||||||||||||
IUPAC Name | 4-amino-5-chloro-N-(1,2-diethylpyrazolidin-4-yl)-2-methoxybenzamide | ||||||||||||||||||||
Standard InChI | InChI=1S/C15H23ClN4O2/c1-4-19-8-10(9-20(19)5-2)18-15(21)11-6-12(16)13(17)7-14(11)22-3/h6-7,10H,4-5,8-9,17H2,1-3H3,(H,18,21) | ||||||||||||||||||||
Standard InChIKey | YFXIKEZOBJFVAQ-UHFFFAOYSA-N | ||||||||||||||||||||
SMILES | CCN1CC(CN1CC)NC(=O)C2=CC(=C(C=C2OC)N)Cl | ||||||||||||||||||||
Canonical SMILES | CCN1CC(CN1CC)NC(=O)C2=CC(=C(C=C2OC)N)Cl | ||||||||||||||||||||
Synonyms | 4-amino-5-chloro-N-(1,2-diethyl-4-pyrazolidinyl)-2-methoxybenzamide dazopride dazopride fumarate |
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Reference | [1]. Alphin RS, et al. Antagonism of cisplatin-induced emesis by metoclopramide and dazopride through enhancement of gastric motility. Dig Dis Sci. 1986 May;31(5):524-9.[2]. Costall B, et al. The action of dazopride to enhance gastric emptying and block emesis. Neuropharmacology. 1987 Jul;26(7A):669-77. | ||||||||||||||||||||
PubChem Compound | 54801 | ||||||||||||||||||||
Last Modified | Jul 15 2023 |
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